molecular formula C19H26N2O6 B2625280 3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) CAS No. 879919-33-2

3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)

Cat. No. B2625280
CAS RN: 879919-33-2
M. Wt: 378.425
InChI Key: QXPJXMKAZIEAEE-UHFFFAOYSA-N
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Description

‘3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)' is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ‘MMPI’ and is a pyridinone derivative. It is synthesized by the reaction of 2,6-dimethyl-4-hydroxy pyridine-3-carbaldehyde with 2-methoxyethylamine in the presence of formaldehyde. The aim of

Scientific Research Applications

Synthesis Methods and Applications

  • Efficient and Green Synthesis : A study by Shi et al. (2008) detailed an efficient and environmentally friendly method for synthesizing derivatives of 3,3'-methylenebis compounds, including 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one). This process utilizes ionic liquids, highlighting a greener approach in chemical synthesis (Shi, Ji, Ni, & Yang, 2008).

  • Chemical Synthesis for Fluorescence Probes : Prior et al. (2014) explored the synthesis of pyridinone derivatives, which are structurally related to 3,3'-methylenebis compounds. These derivatives demonstrate potential as fluorescence probes in biological applications, indicating their usefulness in tracing biological pathways (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).

  • Marine-Derived Fungal Compounds : Chen et al. (2017) identified 6-methylpyridinone derivatives from a marine fungus, which included a known 6-methylpyranone derivative structurally related to 3,3'-methylenebis compounds. These findings open up potential research avenues in marine biology and natural product chemistry (Chen, Lam, Chen, Chen, Feng, Zhu, Lan, & Li, 2017).

  • Phytotoxic Activity : Demuner et al. (2009) synthesized new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one and evaluated their phytotoxic activity. This research suggests potential agricultural applications, particularly in the development of selective phytotoxic agents (Demuner, Valente, Barbosa, Rathi, Donohoe, & Thompson, 2009).

Structural and Chemical Properties

  • Crystal Structure Analysis : Research by Xiao et al. (1993) on 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, a compound structurally similar to 3,3'-methylenebis, provided insights into its crystal structure and chemical properties. Such studies are fundamental in understanding the physical and chemical characteristics of these compounds (Xiao, van der Helm, Goerlitz, Hider, & Dobbin, 1993).

  • Antibacterial Activity : Ramesh et al. (2014) synthesized novel methylenebis derivatives with potential antibacterial properties. This research underscores the possible medical applications of 3,3'-methylenebis derivatives in combating bacterial infections (Ramesh, Ashok, Linga goud, & Prabhakar Reddy, 2014).

properties

IUPAC Name

4-hydroxy-3-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-12-9-16(22)14(18(24)20(12)5-7-26-3)11-15-17(23)10-13(2)21(19(15)25)6-8-27-4/h9-10,22-23H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPJXMKAZIEAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)CC2=C(C=C(N(C2=O)CCOC)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)

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